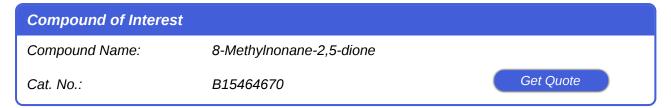


8-Methylnonane-2,5-dione CAS number 60721-34-8

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An In-depth Technical Guide to **8-Methylnonane-2,5-dione** (CAS Number: 60721-34-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonane-2,5-dione is an aliphatic gamma-diketone with the CAS number 60721-34-8. While specific experimental data on this compound is limited in publicly available literature, this technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and an analysis of its spectral data. Furthermore, based on the known biological activities of related aliphatic ketones and diones, a hypothetical signaling pathway is proposed to stimulate further research into its potential applications in drug discovery and development, particularly in the context of neurology and metabolic disorders.

Chemical and Physical Properties

Detailed experimental data for **8-Methylnonane-2,5-dione** are not extensively reported. The following table summarizes its key identifiers and computed physicochemical properties.[1]



Property	Value	Source
CAS Number	60721-34-8	[1]
Molecular Formula	C10H18O2	[1]
Molecular Weight	170.25 g/mol	[1]
IUPAC Name	8-methylnonane-2,5-dione	[1]
SMILES	CC(C)CCC(=O)CCC(=O)C	[1]
InChI Key	SIRFRLUWPFIPNV- UHFFFAOYSA-N	[1]
Topological Polar Surface Area	34.1 Ų	[1]
XLogP3	1.2	[1]
Melting Point	Not available	
Boiling Point	Not available	_
Density	Not available	_

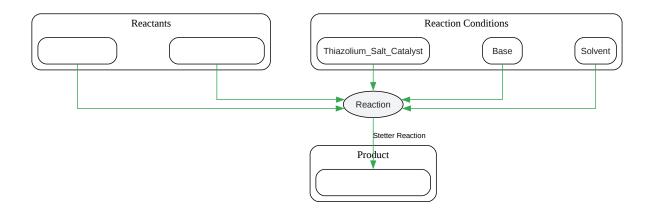
Synthesis

A specific, validated experimental protocol for the synthesis of **8-Methylnonane-2,5-dione** is not readily available in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 1,4-diketones, such as the Stetter reaction. [2][3][4] The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β -unsaturated carbonyl compound, catalyzed by a nucleophile like a thiazolium salt.[4]

Proposed Synthetic Pathway: Stetter Reaction

A potential synthesis of **8-Methylnonane-2,5-dione** can be achieved via the Stetter reaction between isovaleraldehyde (3-methylbutanal) and methyl vinyl ketone.





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Caption: Proposed Stetter reaction workflow for the synthesis of **8-Methylnonane-2,5-dione**.

Detailed Experimental Protocol (Adapted from a General Stetter Reaction)

This protocol is adapted from a general procedure for the intermolecular Stetter reaction.[2][5]

Materials:

- Isovaleraldehyde (3-methylbutanal)
- Methyl vinyl ketone
- 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiazolium salt catalyst)
- Triethylamine (Base)
- Dimethyl sulfoxide (DMSO, Solvent)



- Dichloromethane (DCM) for extraction
- Hexane
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of isovaleraldehyde (1 equivalent) in DMSO, add methyl vinyl ketone (2.5 equivalents).
- Add the thiazolium salt catalyst (0.3 equivalents) and triethylamine (0.5 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **8-Methylnonane-2,5-dione**.

Spectral Data

The following tables summarize the expected spectral data for **8-Methylnonane-2,5-dione** based on its chemical structure and publicly available spectral information.[1]



Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	Value/Description	
Molecular Ion (M+)	m/z = 170.13	
Key Fragmentation lons	Expected fragments from the cleavage of the aliphatic chain and around the carbonyl groups, such as m/z 43 (CH ₃ CO ⁺), m/z 57 (C ₄ H ₉ ⁺), m/z 71 (C ₄ H ₇ O ⁺), and m/z 99 (C ₅ H ₇ O ₂ ⁺).	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the carbon atoms in **8-Methylnonane-2,5-dione** are estimated based on typical values for similar functional groups.[6][7][8][9]

Carbon Atom Number	Chemical Environment	Expected Chemical Shift (δ, ppm)
C1	CH ₃ -C(O)-	29 - 31
C2	-C(O)-	208 - 212
C3	-C(O)-CH ₂ -	35 - 40
C4	-CH2-CH2-C(O)-	25 - 30
C5	-C(O)-	210 - 214
C6	-C(O)-CH ₂ -	40 - 45
C7	-CH2-CH(CH3)2	24 - 28
C8	-CH(CH ₃) ₂	27 - 32
C9, C10	-CH(CH ₃) ₂	21 - 24

Fourier-Transform Infrared (FTIR) Spectroscopy

The expected characteristic absorption bands in the FTIR spectrum of **8-Methylnonane-2,5-dione** are listed below.[10][11][12][13]



Wavenumber (cm⁻¹)	Vibration Mode	Intensity
2960-2870	C-H stretch (aliphatic)	Strong
1715-1705	C=O stretch (ketone)	Strong
1465	C-H bend (CH ₂)	Medium
1370	C-H bend (CH ₃)	Medium

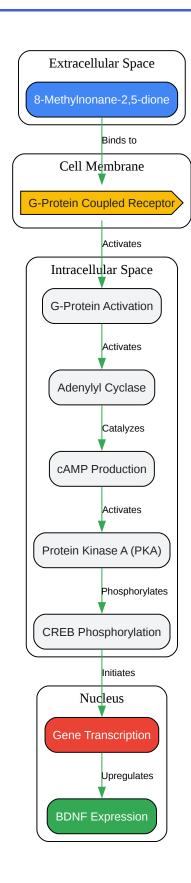
Potential Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published research on the specific biological activities of **8-Methylnonane-2,5-dione**. However, based on the known roles of other ketones and medium-chain fatty acids as signaling molecules, a hypothetical mechanism of action can be proposed to guide future research.[14][15][16][17] Ketone bodies, for instance, have been shown to act as signaling molecules that can modulate cellular processes, including inflammation and gene expression.[15][17] Furthermore, medium-chain fatty acids can act as ligands for G-protein coupled receptors (GPCRs).[18][19][20]

Hypothetical Signaling Pathway: GPCR Activation and Neurotrophic Factor Upregulation

Given its structure, **8-Methylnonane-2,5-dione** could potentially interact with a specific GPCR on the surface of neuronal cells. This interaction could initiate a signaling cascade leading to the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which is known to play a crucial role in neuronal survival, growth, and synaptic plasticity.[21][22] [23]





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Caption: Hypothetical signaling pathway of **8-Methylnonane-2,5-dione** in a neuronal cell.



This proposed pathway suggests that **8-Methylnonane-2,5-dione** could have neuroprotective or neuro-regenerative properties, making it a potential candidate for further investigation in the context of neurodegenerative diseases.

Conclusion

8-Methylnonane-2,5-dione is a sparsely studied chemical entity. This guide has consolidated the available information on its properties and provided a plausible framework for its synthesis and potential biological relevance. The presented hypothetical signaling pathway is intended to serve as a starting point for researchers to explore the therapeutic potential of this and other aliphatic diones. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its role in chemical and biological systems.

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